molecular formula C13H12N4OS B12910308 5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- CAS No. 89445-59-0

5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)-

Cat. No.: B12910308
CAS No.: 89445-59-0
M. Wt: 272.33 g/mol
InChI Key: JYLIZLLSDDKHOI-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and automated synthesis can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino or methoxy groups.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of pyrimidines are often explored for their potential as enzyme inhibitors or as part of nucleic acid analogs. This compound might be investigated for similar applications.

Medicine

Pyrimidine derivatives are known for their therapeutic potential. This compound could be studied for its potential use in developing new drugs, particularly in the fields of oncology and infectious diseases.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action for 4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives like:

  • 4-Amino-2-(methylthio)pyrimidine
  • 6-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
  • 5-Carbonitrile derivatives of pyrimidines

Uniqueness

What sets 4-Amino-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness might make it more effective or versatile in certain applications compared to its analogs.

Properties

CAS No.

89445-59-0

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

4-amino-6-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H12N4OS/c1-18-9-5-3-8(4-6-9)11-10(7-14)12(15)17-13(16-11)19-2/h3-6H,1-2H3,(H2,15,16,17)

InChI Key

JYLIZLLSDDKHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N)C#N

Origin of Product

United States

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